2,2,2-trifluoro-N-((3-nitrophenyl)carbamoyl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-((3-nitrophenyl)carbamoyl)acetamide is a chemical compound with the molecular formula C9H6F3N3O4 It is known for its unique structural features, including the presence of trifluoromethyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-((3-nitrophenyl)carbamoyl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 3-nitrophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to handle the reagents and reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-((3-nitrophenyl)carbamoyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 2,2,2-trifluoro-N-((3-aminophenyl)carbamoyl)acetamide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-N-((3-nitrophenyl)carbamoyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-((3-nitrophenyl)carbamoyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The nitrophenyl group can participate in various electronic interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-((4-nitrophenyl)carbamoyl)acetamide
- 2,2,2-Trifluoro-N-((3-chlorophenyl)carbamoyl)acetamide
- 2,2,2-Trifluoro-N-((3-methylphenyl)carbamoyl)acetamide
Uniqueness
2,2,2-Trifluoro-N-((3-nitrophenyl)carbamoyl)acetamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can significantly influence its reactivity and interactions compared to other similar compounds. The trifluoromethyl group also imparts distinct physicochemical properties, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(3-nitrophenyl)carbamoyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O4/c10-9(11,12)7(16)14-8(17)13-5-2-1-3-6(4-5)15(18)19/h1-4H,(H2,13,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWFHDXHFBWFPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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